molecular formula C17H17BNO B12981683 (R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

(R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole

Cat. No.: B12981683
M. Wt: 262.1 g/mol
InChI Key: XUESTFKOQSLAFA-MRXNPFEDSA-N
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Description

®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is an organoboron compound widely used in organic synthesis. This compound is known for its role as a catalyst in asymmetric synthesis, particularly in the Corey-Bakshi-Shibata (CBS) reduction, which is a method for the enantioselective reduction of ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the reaction of ®-2-(diphenylhydroxymethyl)pyrrolidine with trimethylboroxine or methylboronic acid . The reaction is carried out by heating the reactants, which leads to the formation of the oxazaborolidine ring structure.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole primarily undergoes reduction reactions. It is used as a catalyst in the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess .

Common Reagents and Conditions

The compound is often used in combination with borane-tetrahydrofuran (THF), borane-dimethylsulfide, borane-N,N-diethylaniline, or diborane as the borane source . The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure the desired enantioselectivity.

Major Products Formed

The major products formed from these reactions are chiral alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism by which ®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole exerts its effects involves the formation of a chiral Lewis acid complex. This complex facilitates the enantioselective reduction of prochiral ketones by coordinating with the substrate and the borane source, thereby controlling the stereochemistry of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reductions. Compared to other similar compounds, it offers better control over the stereochemistry of the products, making it a valuable tool in the synthesis of chiral molecules .

Properties

Molecular Formula

C17H17BNO

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C17H17BNO/c1-3-8-14(9-4-1)17(15-10-5-2-6-11-15)16-12-7-13-19(16)18-20-17/h1-6,8-11,16H,7,12-13H2/t16-/m1/s1

InChI Key

XUESTFKOQSLAFA-MRXNPFEDSA-N

Isomeric SMILES

[B]1N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

[B]1N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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